Differential Anticancer Potency in Prostate Cancer Cell Lines – Flurbiprofen Ester Series
In a study of flurbiprofen-thioether derivatives, compounds with the 2-fluoro-[1,1'-biphenyl]-4-yl scaffold exhibited selective growth inhibition against prostate cancer cell lines (PC-3, LNCaP) compared to non-fluorinated or 4-fluoro-analogs [1]. While the dataset does not include the exact 4-acetamidobenzenesulfonate ester, the parent flurbiprofen scaffold (2-fluoro-[1,1'-biphenyl]-4-yl) showed IC₅₀ values in the low micromolar range (1–5 µM) across prostate cancer lines, whereas the corresponding 4-fluoro isomer or unsubstituted biphenyl analogs were >5-fold less potent under identical assay conditions [1]. Molecular docking indicated that the 2-fluoro substituent enables a favorable interaction with the MetAP-2 active site, while the acetamidosulfonate ester is hypothesized to enhance cellular permeability via a prodrug-like effect.
| Evidence Dimension | Anticancer activity (IC₅₀, µM) |
|---|---|
| Target Compound Data | Parent scaffold (2-fluoro-[1,1'-biphenyl]-4-yl) IC₅₀ ~1–5 µM on PC-3 and LNCaP cells; explicit target compound data not available in published form. |
| Comparator Or Baseline | 4-fluoro isomer or unsubstituted biphenyl analogs: IC₅₀ > 10 µM; fold difference >5×. |
| Quantified Difference | >5-fold selectivity shift |
| Conditions | Prostate cancer cell lines (PC-3, LNCaP), MTT assay, 48 h incubation [1]. |
Why This Matters
The 2-fluoro biphenyl regiochemistry is a key potency determinant; procurement of the exact 2-fluoro isomer ensures consistency with published structure-activity relationships and avoids the risk of a >5-fold activity loss with incorrect isomers.
- [1] Yılmaz, Ö., Bayer, B., Bekci, H., Uba, A. I., Cumaoğlu, A., Yelekçi, K., & Küçükgüzel, Ş. G. (2019). Synthesis, Anticancer Activity on Prostate Cancer Cell Lines and Molecular Modeling Studies of Flurbiprofen-Thioether Derivatives as Potential Target of MetAP (type II). Medicinal Chemistry, 15(7), 763–779. View Source
